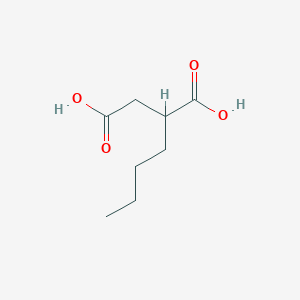

2-Butylbutanedioic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Butylbutanedioic acid can be synthesized through several methods. One common approach involves the alkylation of succinic acid derivatives. For instance, the reaction of succinic anhydride with butylmagnesium bromide, followed by hydrolysis, yields this compound. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of maleic anhydride in the presence of butyl alcohol. This process involves high pressure and temperature conditions, along with the use of a suitable catalyst, such as palladium on carbon.

Análisis De Reacciones Químicas

Types of Reactions: 2-Butylbutanedioic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form butylmalonic acid.

Reduction: Reduction of this compound can yield butylsuccinic acid.

Substitution: The carboxyl groups can undergo esterification to form esters, such as butyl butylsuccinate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Esterification: This reaction typically involves alcohols (e.g., methanol, ethanol) and an acid catalyst like sulfuric acid (H2SO4).

Major Products:

Oxidation: Butylmalonic acid.

Reduction: Butylsuccinic acid.

Esterification: Butyl butylsuccinate.

Aplicaciones Científicas De Investigación

2-Butylbutanedioic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and resins due to its dicarboxylic nature.

Mecanismo De Acción

The mechanism of action of 2-butylbutanedioic acid involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Succinic acid (C4H6O4): A simpler dicarboxylic acid without the butyl group.

Glutaric acid (C5H8O4): Contains an additional methylene group compared to succinic acid.

Adipic acid (C6H10O4): Has two additional methylene groups compared to succinic acid.

Actividad Biológica

2-Butylbutanedioic acid, also known as 2-butylsuccinic acid, is a dicarboxylic acid with potential biological activities that warrant detailed exploration. This compound, a derivative of butyric acid, shares various metabolic pathways and biological effects with other short-chain fatty acids (SCFAs). This article aims to summarize the biological activity of this compound through a review of existing literature, case studies, and research findings.

Metabolism and Pharmacokinetics

This compound is metabolized in the body similarly to other SCFAs. It undergoes beta-oxidation in the mitochondria to produce energy, contributing to ATP generation. The pharmacokinetics of this compound suggest rapid absorption and metabolism, leading to peak plasma concentrations shortly after administration. Studies show that SCFAs like butyrate enhance energy homeostasis and have significant roles in gut health by influencing microbial populations and maintaining intestinal barrier integrity .

- G-Protein Coupled Receptors (GPCRs) : this compound acts as an agonist for several GPCRs, including FFAR2 (GPR43) and FFAR3 (GPR41), which are involved in regulating inflammation and energy balance .

- Histone Deacetylase Inhibition : Similar to butyrate, this compound may inhibit histone deacetylases (HDACs), leading to changes in gene expression associated with inflammation and cancer prevention. This mechanism is particularly relevant in colorectal cancer models where butyrate has shown protective effects .

- Immune Modulation : The compound promotes the differentiation of regulatory T cells (Tregs), which play a crucial role in maintaining immune homeostasis. By enhancing Treg populations, this compound may help mitigate inflammatory responses in the gut .

Study on Gut Health

A study examined the effects of dietary supplementation with SCFAs, including this compound, on gut microbiota composition and intestinal health. Results indicated significant improvements in gut barrier function and reductions in inflammatory markers among participants consuming high levels of SCFAs compared to control groups. Notably, increased levels of beneficial bacteria such as Faecalibacterium prausnitzii were observed .

Cancer Research

In a controlled laboratory setting, researchers investigated the effects of this compound on colorectal cancer cell lines. The findings revealed that treatment with the compound led to apoptosis in cancer cells while promoting proliferation in healthy colonocytes. This dual effect underscores its potential as a therapeutic agent in colorectal cancer prevention .

Data Table: Summary of Biological Effects

Propiedades

IUPAC Name |

2-butylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-2-3-4-6(8(11)12)5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPLHDNLGYOSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388742 | |

| Record name | n-butylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1457-39-2 | |

| Record name | n-butylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.